(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid
Description
Properties
CAS No. |
192705-88-7 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-11(15)13-10(12(16)17)7-8-3-5-9(14)6-4-8/h2-6,10,14H,1,7H2,(H,13,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
ISPFRDAWONQRSH-JTQLQIEISA-N |
Isomeric SMILES |
C=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of L-Tyrosine Methyl Ester
The most efficient route involves the acylation of L-tyrosine methyl ester with acryloyl chloride, followed by ester hydrolysis.
Step 1: Synthesis of Methyl 2-Acrylamido-3-(4-hydroxyphenyl)propanoate
L-Tyrosine methyl ester (10.2 mmol) is dissolved in anhydrous dichloromethane (DCM, 150 mL) under nitrogen. Triethylamine (32.4 mmol) is added as a base, followed by dropwise addition of acryloyl chloride (12.3 mmol) at 0°C. The reaction is stirred overnight at room temperature, after which the solvent is evaporated, and the crude product is purified via silica gel chromatography (DCM:ethyl acetate, 1:1 → 2.5:7.5). This yields methyl 2-acrylamido-3-(4-hydroxyphenyl)propanoate as white crystals (47% yield).
Key Data:
-
Yield: 47%
-
Melting Point: 125.6–129°C
-
1H NMR (CDCl3): δ 3.07 (dd, J = 14.6, 8.5 Hz), 3.18 (dd, J = 14.6, 5.0 Hz), 3.59 (s, 3H, OCH3), 4.92–5.05 (m, 1H, CH), 5.65 (d, J = 10.0 Hz, 1H, NH), 6.12 (dd, J = 17.0, 10.0 Hz, 1H, CH2=CH), 6.30 (d, J = 17.0 Hz, 1H, CH2=CH), 6.72 (d, J = 8.5 Hz, 2H, ArH), 7.02 (d, J = 8.5 Hz, 2H, ArH).
Step 2: Hydrolysis to the Carboxylic Acid
The methyl ester intermediate is hydrolyzed using aqueous sodium hydroxide (2N, 552 mL) at 60°C for 2 hours. The reaction mixture is acidified to pH 2 with sulfuric acid, and the product is extracted with ethyl acetate, yielding (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid.
Optimization Note:
Alternative Route: Protection-Deprotection Strategy
For substrates requiring phenol protection, benzyl chloride is employed to mask the 4-hydroxyphenyl group before acylation.
Step 1: Benzylation of L-Tyrosine
L-Tyrosine (250 g) is treated with benzyl chloride (15 mL) in a mixture of 2N NaOH (552 mL) and copper sulfate (172 g in 600 mL H2O) at 60°C for 2 hours. The product, (S)-2-amino-3-(4-benzyloxyphenyl)propionic acid, is isolated in 70% yield.
Step 2: Acylation and Deprotection
The benzylated intermediate is acylated with acryloyl chloride under conditions similar to Section 2.1.1, followed by hydrogenolytic debenzylation using 5% Pd/C under 60 psi H2. This two-step sequence achieves an overall yield of 52%.
Comparative Analysis:
-
Direct vs. Protected Route: The direct method avoids protection-deprotection steps, simplifying the process (47% vs. 52% yield).
-
Purity: Both routes furnish >97% ee, as confirmed by chiral HPLC.
Reaction Mechanism and Stereochemical Control
The acylation proceeds via nucleophilic attack of the tyrosine amino group on acryloyl chloride, facilitated by triethylamine. The S-configuration is preserved due to the chiral integrity of L-tyrosine, with no observed racemization under mild conditions.
Critical Parameters:
-
Temperature: Acylation at 0°C minimizes side reactions.
-
Solvent: Anhydrous DCM prevents hydrolysis of acryloyl chloride.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The prop-2-enamido group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium dichromate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the prop-2-enamido group can participate in covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the α-Position
(a) (2S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic Acid (N-Acetyl-L-tyrosine)
- Structural difference : Acetamido (-NHCOCH₃) replaces prop-2-enamido.
- Impact : Reduced electrophilicity due to the absence of the α,β-unsaturated carbonyl group. This lowers reactivity in Michael addition or nucleophilic substitution reactions.
- Physicochemical properties : Higher logP (1.69) compared to the target compound (logP ~0.4), indicating increased lipophilicity .
(b) (2S)-3-(4-Hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoic Acid Hydrochloride
- Structural difference: Methylamino-acetamido (-NHCOCH₂NHCH₃) substituent.
- Impact : Enhanced basicity due to the tertiary amine, increasing solubility in acidic conditions. The hydrochloride salt form improves stability for pharmaceutical applications .
(c) Fmoc-(1R,2S)-2a*: (2S)-2-[(1R)-1-Carboxyethyl]-Fmoc-amino-3-(1H-imidazol-4-yl)propanoic Acid
Variations in the Aromatic Ring
(a) (2S)-3-(3,4-Dihydroxyphenyl)-2-(prop-2-enamido)propanoic Acid (Levodopa Derivative)
- Structural difference : 3,4-Dihydroxyphenyl (catechol) group instead of 4-hydroxyphenyl.
- Impact : Higher antioxidant activity due to catechol’s redox activity. Used in Parkinson’s disease therapeutics (e.g., Levodopa) .
(b) (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid
Peptide Backbone Modifications
(a) (2S)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanoic Acid (Antifungal Tripeptide)
- Structural difference : Incorporates an additional phenylalanine-derived peptide chain.
- Impact : Enhanced antifungal activity due to hydrophobic interactions with fungal cell membranes .
(b) SD-142: (2S,3S)-3-[[(1S)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]oxirane-2-carboxylic Acid
Comparative Data Table
Biological Activity
(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid, commonly referred to as a derivative of 4-hydroxyphenyl amino acids, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H13NO4
- Molecular Weight : 235.24 g/mol
- CAS Number : 192705-88-7
This compound features a phenolic moiety, which is known for its significant biological activity due to its ability to participate in various biochemical reactions.
Antimicrobial Properties
Recent studies have highlighted the potential of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against multidrug-resistant pathogens, particularly those classified under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial therapies.
Antioxidant Activity
The phenolic structure of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid contributes to its antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research has also indicated that compounds with a similar structure possess anti-inflammatory properties. The incorporation of the 4-hydroxyphenyl group enhances the ability of these compounds to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .
The biological activities of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Scavenging Reactive Oxygen Species (ROS) : The hydroxyl groups in the phenolic moiety are effective at neutralizing ROS, thus mitigating oxidative stress.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and immune response, leading to reduced expression of inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the efficacy of (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid:
- A study published in Pharmaceutical Research demonstrated that derivatives showed significant inhibition against Candida auris, a drug-resistant fungal pathogen .
- Another investigation focused on the synthesis of amino acid derivatives with enhanced antimicrobial properties, indicating that modifications to the structure could yield compounds with superior efficacy against resistant strains .
Q & A
Q. Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Amino Protection | Boc₂O, DMAP, DCM | Use excess Boc₂O (1.5 eq) |
| Acylation | Acryloyl chloride, NaHCO₃, THF | Maintain pH 8–9 to avoid hydrolysis |
| Deprotection | TBAF, THF | Monitor reaction via TLC (Rf ~0.3) |
Q. Table 2. Recommended Analytical Parameters
| Technique | Parameters | Critical Observations |
|---|---|---|
| Chiral HPLC | Column: Chiralpak IA (4.6 × 250 mm) | Retention time: 12.3 min (S-enantiomer) |
| HRMS | ESI-negative mode, resolution >30,000 | Calculated m/z: 264.0874 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
